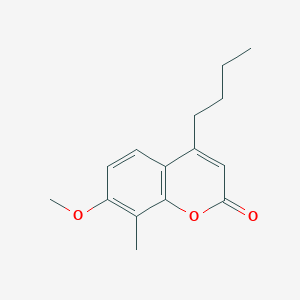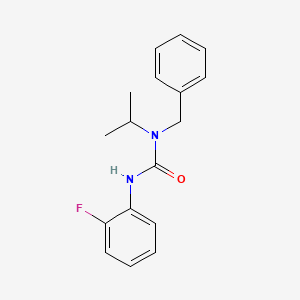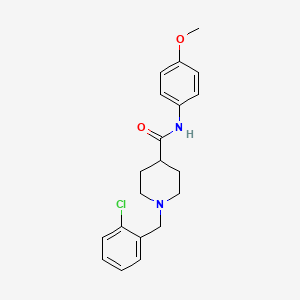
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one, also known as Scopoletin, is a natural compound found in several plants, including Artemisia annua, Eryngium foetidum, and Scoparia dulcis. Scopoletin has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.
Scientific Research Applications
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one is not fully understood. However, it has been suggested that 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
Biochemical and Physiological Effects:
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has also been found to possess antioxidant properties, which protect cells from oxidative stress. Additionally, 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has been shown to possess antitumor properties by inhibiting the growth of cancer cells.
Advantages and Limitations for Lab Experiments
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has several advantages for use in lab experiments. It is a natural compound found in several plants, making it readily available. It is also relatively inexpensive and easy to synthesize. However, 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has some limitations for use in lab experiments. It is not very water-soluble, making it difficult to use in aqueous solutions. Additionally, 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has low bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one. One area of research is the development of more efficient synthesis methods for 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one. Another area of research is the investigation of 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one's potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, the mechanism of action of 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one needs to be further elucidated to understand its biological activities fully. Finally, the development of more effective delivery methods for 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one may enhance its bioavailability and effectiveness in vivo.
Conclusion:
In conclusion, 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one is a natural compound found in several plants with various biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one has several advantages for use in lab experiments, including its availability and affordability. However, it also has some limitations, including its low bioavailability. Future research on 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one should focus on the development of more efficient synthesis methods, investigation of its potential use in the treatment of various diseases, and the elucidation of its mechanism of action.
Synthesis Methods
4-butyl-7-methoxy-8-methyl-2H-chromen-2-one can be synthesized using various methods, including the extraction from natural sources and chemical synthesis. The extraction method involves the isolation of 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one from plants using solvents such as methanol, ethanol, or chloroform. Chemical synthesis involves the reaction of coumarin with butyric acid, followed by methylation and alkylation to form 4-butyl-7-methoxy-8-methyl-2H-chromen-2-one.
properties
IUPAC Name |
4-butyl-7-methoxy-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-4-5-6-11-9-14(16)18-15-10(2)13(17-3)8-7-12(11)15/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVIBTYUKXUQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4934271.png)
![4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide](/img/structure/B4934275.png)


![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B4934293.png)
![methyl ({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)acetate](/img/structure/B4934300.png)
![2-methoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4934305.png)
![N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4934313.png)
![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-N-isopropylacrylamide](/img/structure/B4934315.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4934326.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4934335.png)


![N-benzyl-N'-(3-{[(benzylamino)carbonothioyl]amino}-2,2-dimethylpropyl)thiourea](/img/structure/B4934364.png)